1-((1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one
Overview
Description
BMY-21502 is an identified potential cognitive enhancer, an nootropic agent. In studies it has shown to protect rodents from ECS-induced amnesia in a step-down passive avoidance task.
Scientific Research Applications
Metabolism and Pharmacokinetics
1-((1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one has been studied in the context of metabolism and pharmacokinetics. For instance, Sharma et al. (2012) investigated the disposition of a similar compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, in rats, dogs, and humans. This study provides insights into the compound's absorption, metabolism, and elimination pathways, highlighting the role of cytochrome P450 isoforms in its metabolism (Sharma et al., 2012).
Biological Activity and Potential Applications
The compound's structure has been utilized in the synthesis of derivatives with notable biological activities. Pivazyan et al. (2019) synthesized derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, in addition to the pyrimidine fragment, demonstrating significant plant growth stimulating effects (Pivazyan et al., 2019).
Kambappa et al. (2017) explored the anti-angiogenic and DNA cleavage abilities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These findings suggest potential applications in cancer research, where these compounds could act as anticancer agents (Kambappa et al., 2017).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been a focus of research. Khlebnikov et al. (2018) developed a method for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the versatility of the trifluoromethyl-containing building blocks in chemical synthesis (Khlebnikov et al., 2018).
Antineoplastic Properties
The compound's structure has been associated with antineoplastic properties. Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor with a similar structure, in chronic myelogenous leukemia patients, revealing insights into its metabolism and potential as a cancer treatment (Gong et al., 2010).
Antibacterial Activity
Compounds with this structure have also shown potential in antibacterial applications. Merugu et al. (2010) synthesized piperidine-containing pyrimidine imines and thiazolidinones, demonstrating their effectiveness as antibacterial agents (Merugu et al., 2010).
properties
CAS RN |
123259-91-6 |
---|---|
Product Name |
1-((1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one |
Molecular Formula |
C15H19F3N4O |
Molecular Weight |
328.33 g/mol |
IUPAC Name |
1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2 |
InChI Key |
KEWFMWJJMGQBAN-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |
Appearance |
Solid powder |
Other CAS RN |
123259-91-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone BMS-181168 BMY 21502 BMY-21502 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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